(R)-3-(Benzyloxy)-2-hydroxypropanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of optically active compounds from (R)-3-(Benzyloxy)-2-hydroxypropanoic acid involves multiple steps, including optical resolution and chemical transformation. For instance, Shiraiwa et al. (2002) demonstrated the optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid to obtain its (R)- and (S)- forms with high optical purity, which were then used to synthesize optically active 2-amino-2-methyl-3-phenylpropanoic acid (Shiraiwa et al., 2002). Additionally, Alonso et al. (2005) described an enantioselective synthesis route for a related compound, highlighting the practicality and scalability of such synthetic methods (Alonso et al., 2005).
Molecular Structure Analysis
The molecular structure and characteristics of (R)-3-(Benzyloxy)-2-hydroxypropanoic acid and related compounds have been studied through various spectroscopic and crystallographic methods. For example, Muthu and Paulraj (2013) conducted a combined experimental and theoretical study on the structures and vibrations of a related benzoic acid derivative, providing insight into its molecular conformation and stability (Muthu & Paulraj, 2013).
Chemical Reactions and Properties
The chemical reactivity of (R)-3-(Benzyloxy)-2-hydroxypropanoic acid encompasses a range of transformations, including enantioselective synthesis and complexation reactions. For instance, Nadin et al. (2001) reported the stereocontrolled synthesis of a hydroxyethylene dipeptide isostere, showcasing the compound's utility in peptide mimicry (Nadin et al., 2001).
Physical Properties Analysis
The physical properties of (R)-3-(Benzyloxy)-2-hydroxypropanoic acid, such as melting point and solubility, are crucial for its application in synthesis. These properties are often determined through experimental studies aimed at understanding the compound's behavior under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. Studies such as those by Sivakumar et al. (2011) on lanthanide-based coordination polymers assembled from derivatives of benzoic acids provide insights into the complexation behavior and photophysical properties of related compounds (Sivakumar et al., 2011).
Scientific Research Applications
Antioxidant Activity
Natural carboxylic acids derived from plants show significant antioxidant activity, which is attributed to their structural features, such as the presence of hydroxyl groups and conjugated bonds. For example, rosmarinic acid (RA) has been identified as having high antioxidant properties, suggesting that (R)-3-(Benzyloxy)-2-hydroxypropanoic acid could potentially exhibit similar activities due to its structural analogies with these compounds (Godlewska-Żyłkiewicz et al., 2020).
Antimicrobial Properties
The antimicrobial activity of carboxylic acids and their derivatives is influenced by their structural composition, with certain compounds like caffeic acid and cinnamic acid showing high efficacy against various microbial strains. This suggests that derivatives of (R)-3-(Benzyloxy)-2-hydroxypropanoic acid could potentially be explored for antimicrobial applications (Shahidi & Chandrasekara, 2010).
Cytotoxic Activity
The presence of hydroxyl groups in carboxylic acids is linked to cytotoxic potential, indicating that (R)-3-(Benzyloxy)-2-hydroxypropanoic acid could have applications in cancer research, particularly in the development of anticancer drugs or as a cytotoxic agent in cancer treatment protocols (Godlewska-Żyłkiewicz et al., 2020).
Biodegradable Polymer Production
The review on Polyhydroxyalkanoates (PHAs) suggests that compounds like (R)-3-(Benzyloxy)-2-hydroxypropanoic acid could serve as precursors or monomers in the synthesis of biodegradable plastics, offering a sustainable alternative to conventional polymers. The ability of such acids to form ester bonds and their chiral nature make them valuable in producing polymers with specific properties (Amara, 2010).
Food and Feed Additives
Benzoic acid and its derivatives are used as preservatives due to their antibacterial and antifungal properties. This suggests that similar compounds, potentially including (R)-3-(Benzyloxy)-2-hydroxypropanoic acid, could be explored for their efficacy as food and feed additives to improve gut functions and overall health (Mao et al., 2019).
Safety And Hazards
This section would detail the safety precautions that need to be taken while handling the compound, as well as its potential hazards to human health and the environment.
Future Directions
This would involve a discussion of the potential applications of the compound and directions for future research.
For a specific compound, these details would be gathered from scientific literature and databases. If you have a different compound or a more specific question about this one, feel free to ask!
properties
IUPAC Name |
(2R)-2-hydroxy-3-phenylmethoxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSUHDDCSREYHC-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(Benzyloxy)-2-hydroxypropanoic acid | |
CAS RN |
130111-08-9 |
Source
|
Record name | (2R)-3-(benzyloxy)-2-hydroxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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